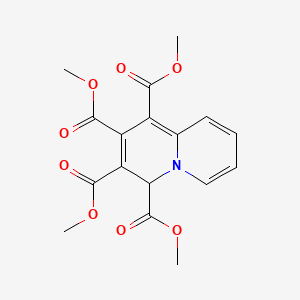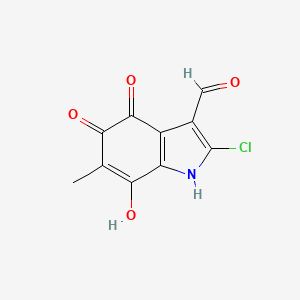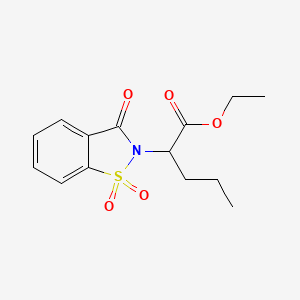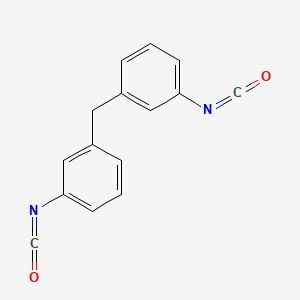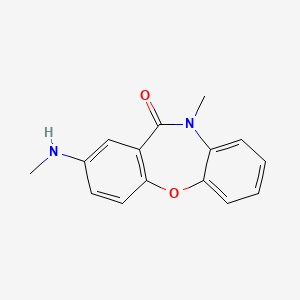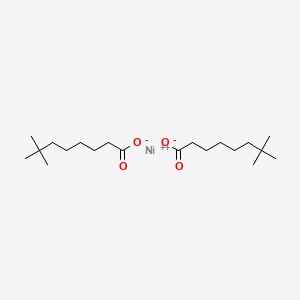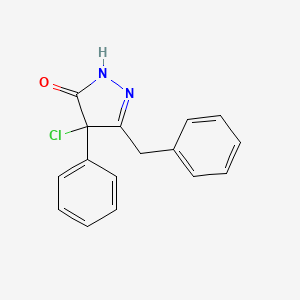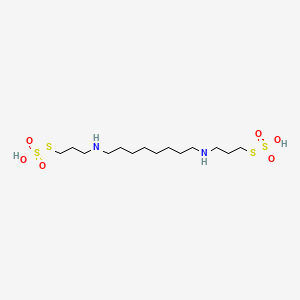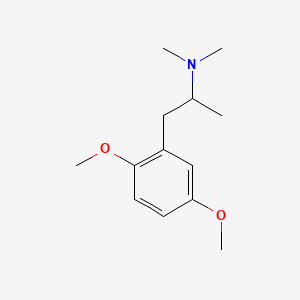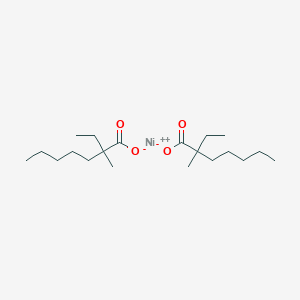
2-Ethyl-2-methylheptanoate;nickel(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-methylheptanoate;nickel(2+) is a chemical compound that combines an ester, 2-Ethyl-2-methylheptanoate, with a nickel ion in the +2 oxidation state. Esters are known for their pleasant odors and are often used in fragrances and flavorings. Nickel(2+) ions are commonly used in various industrial applications due to their catalytic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methylheptanoate typically involves the esterification of 2-Ethyl-2-methylheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of 2-Ethyl-2-methylheptanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-methylheptanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Ethyl-2-methylheptanoic acid.
Reduction: 2-Ethyl-2-methylheptanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethyl-2-methylheptanoate;nickel(2+) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and metal ion transport.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fragrances, flavorings, and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-methylheptanoate;nickel(2+) involves the interaction of the nickel ion with various molecular targets. Nickel(2+) can bind to enzymes and proteins, altering their structure and function. This binding can inhibit enzyme activity or disrupt cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methylpentanoate: Another ester with similar structural features but different chain length.
Nickel(2+) acetate: A nickel salt with different anionic components.
2-Methyl-2-heptanol: An alcohol with a similar carbon skeleton but different functional group.
Uniqueness
2-Ethyl-2-methylheptanoate;nickel(2+) is unique due to the combination of an ester with a nickel ion This combination imparts specific chemical and biological properties that are not observed in similar compounds
Propiedades
Número CAS |
51818-56-5 |
|---|---|
Fórmula molecular |
C20H38NiO4 |
Peso molecular |
401.2 g/mol |
Nombre IUPAC |
2-ethyl-2-methylheptanoate;nickel(2+) |
InChI |
InChI=1S/2C10H20O2.Ni/c2*1-4-6-7-8-10(3,5-2)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
GVAGPTZSOXOSAK-UHFFFAOYSA-L |
SMILES canónico |
CCCCCC(C)(CC)C(=O)[O-].CCCCCC(C)(CC)C(=O)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


